molecular formula C11H16N4O2 B1478250 azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2098114-89-5

azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B1478250
CAS No.: 2098114-89-5
M. Wt: 236.27 g/mol
InChI Key: RVYKXLBAGUSLPZ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone is a small organic molecule featuring a methanone core bridging an azetidine (4-membered nitrogen-containing ring) and a modified pyrrolidine (5-membered nitrogen-containing ring). The pyrrolidine moiety is substituted with a hydroxyl group at position 3 and a 1H-pyrazole ring at position 2.

Key structural attributes:

  • Azetidine ring: Enhances conformational rigidity compared to larger rings.
  • Methanone linker: Stabilizes the spatial arrangement between the two heterocycles.

Properties

IUPAC Name

azetidin-3-yl-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10-7-14(11(17)8-4-12-5-8)6-9(10)15-3-1-2-13-15/h1-3,8-10,12,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYKXLBAGUSLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C(C2)O)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azetidine Precursors

Azetidine derivatives are prepared by selective protection and functionalization steps. For example, N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid solution at room temperature, followed by extraction and basification steps to yield azetidine intermediates as crystalline solids with good yield (~64%).

Hydrogenation under palladium hydroxide catalyst at elevated temperature (55-60 °C) and controlled hydrogen pressure (40-60 psi) is used to reduce benzyl-protected azetidine salts, facilitating deprotection and functional group transformations.

Protection and Deprotection Strategies

Amino protecting groups are crucial for selective reactions. Common protecting groups include tert-butoxycarbonyl (Boc), arylsulphonyl, methoxymethyl, para-methoxybenzyl, and benzyl groups.

Deprotection is performed using bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate in solvents like methanol, ethanol, isopropanol, tert-butanol, THF, DMF, or dioxane at temperatures ranging from 20 °C to 100 °C, preferably around 85 °C for 1 to 24 hours.

Alternatively, strong acids such as hydrochloric acid, trifluoroacetic acid, hydrofluoric acid, or hydrobromic acid can be used for deprotection under similar solvent and temperature conditions.

Palladium-Catalyzed Coupling for Pyrazole Attachment

The attachment of the 1H-pyrazol-1-yl group to the pyrrolidine ring is achieved via palladium-catalyzed cross-coupling reactions. Catalysts include Pd2(dba)3, Pd(PPh3)4, Pd(OAc)2, or Pd/C, often with phosphine ligands such as X-Phos, S-Phos, P(oTol)3, PPh3, or BINAP.

Bases like potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) are used, and solvents include dioxane, THF, DMF, water, or mixtures thereof. Reaction temperatures range from 20 °C to 180 °C, with reaction times from 10 minutes to 24 hours, sometimes under microwave irradiation to enhance reaction rates.

Purification

Purification of the crude product is commonly performed by chromatographic techniques. Mass-directed reverse phase chromatography with acetonitrile/water mixtures containing 0.1% trifluoroacetic acid (TFA) is effective for isolating the desired compound with high purity.

Summary of Key Reaction Conditions

Step Reagents/Catalysts Solvents Temperature (°C) Time Notes
Azetidine precursor formation HCl solution, NaOH, K2CO3 Water, ether, CH2Cl2 RT to 60 1-12 h Extraction and basification steps
Hydrogenation/deprotection Pd(OH)2 on carbon, H2 gas Methanol 55-60 72-110 h Controlled H2 pressure, multiple recharges
Amino protection Boc, arylsulphonyl, methoxymethyl, benzyl Various organic solvents RT to 100 1-24 h Protection for selective reactions
Amino deprotection NaOH, KOH, K2CO3 or HCl, TFA, HF, HBr MeOH, EtOH, iPrOH, THF, DMF 20-100 10 min to 24 h Base or acid mediated
Pd-catalyzed coupling Pd2(dba)3, Pd(PPh3)4, Pd(OAc)2, ligands Dioxane, THF, DMF, water 20-180 10 min to 24 h Cross-coupling for pyrazole attachment
Purification Reverse phase chromatography with 0.1% TFA MeCN/H2O Ambient - Mass-directed purification

Research Findings and Optimization Notes

  • The choice of protecting groups is critical to avoid side reactions and to enable selective functionalization of the azetidine and pyrrolidine rings.
  • Base-mediated deprotection is generally preferred for mild conditions, while acid-mediated deprotection is used when base-sensitive groups are present.
  • Palladium-catalyzed coupling reactions benefit from the use of specific phosphine ligands and bases to improve yields and selectivity.
  • Microwave irradiation can accelerate coupling reactions, reducing reaction times significantly.
  • Hydrogenation steps require careful control of pressure and temperature to achieve complete deprotection without over-reduction.
  • Purification by mass-directed reverse phase chromatography ensures high purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure comprising an azetidine ring, a hydroxyl group, and a pyrazole moiety, which contribute to its biological activity. The molecular formula is C14H18N4O2, and it possesses significant potential for interaction with biological targets due to its diverse functional groups.

Medicinal Chemistry

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can enhance its potency against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules:

  • Synthesis of Novel Compounds : The compound can undergo various reactions such as nucleophilic substitutions and cyclization to form new derivatives with enhanced biological activities. For example, researchers have synthesized new pyrazole derivatives by reacting this compound with different electrophiles .

Drug Development

The compound is being explored as a lead candidate for drug development due to its favorable pharmacokinetic properties:

  • Targeted Drug Delivery : Studies suggest that the compound can be modified to improve solubility and bioavailability, making it suitable for targeted drug delivery systems. This is particularly relevant in cancer therapy where localized drug action is crucial .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Organic SynthesisSynthesis of Novel CompoundsForms new pyrazole derivatives
Drug DevelopmentTargeted Drug DeliveryImproved solubility and bioavailability

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These compounds were tested against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM, significantly lower than the parent compound, indicating enhanced activity due to structural modifications .

Case Study 2: Anti-inflammatory Effects

A study published in Phytotherapy Research evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and serum levels of inflammatory markers after treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Biological Target/Activity Key Physicochemical Properties
Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone Azetidine-pyrrolidinylmethanone 3-hydroxy, 4-(1H-pyrazol-1-yl) Not explicitly reported High polarity (hydroxy group), moderate logP
Baricitinib () Azetidine-pyrrolopyrimidine Ethylsulfonyl, pyrrolo[2,3-d]pyrimidine JAK inhibitor (anti-inflammatory) MW 371.42, logP ~1.5, sulfonyl enhances metabolic stability
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () Pyrrolidine-pyrazolopyrimidine 2,5-Difluorophenyl TRK kinase inhibitor (anticancer) Fluorine atoms improve bioavailability and blood-brain barrier penetration
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone () Azetidine-pyrrolidinylmethanone 4,4-difluoro, 2-(hydroxymethyl) Synthetic intermediate Fluorination increases metabolic stability; hydroxymethyl enhances solubility
2-Arylhydrazono-3-dimethylthieno[2,3-b]thiophen-3-oxopropanenitriles () Thienothiophene-propanenitrile Arylhydrazone, nitrile Not reported High aromaticity, low solubility due to nitrile

Functional Group Analysis

Hydroxyl Group (Target Compound)
  • Comparison : Unlike fluorinated analogs (e.g., ), the hydroxyl group may reduce metabolic stability due to susceptibility to glucuronidation or oxidation.
Pyrazole Substituent
  • Role : Common in kinase inhibitors (e.g., baricitinib ), pyrazole facilitates π-π interactions with hydrophobic binding pockets.
  • Comparison : Replacing pyrazole with triazole () or thiophene () alters electronic properties and binding affinity.
Azetidine vs. Larger Rings
  • Comparison : Pyrrolidine derivatives () offer greater flexibility, which may improve binding kinetics but reduce specificity.

Biological Activity

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure combining azetidine, pyrrolidine, and pyrazole moieties. Its molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of approximately 244.28 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Properties

Research has demonstrated that azetidine derivatives can induce apoptosis in cancer cells. A study highlighted that compounds with azetidine structures were effective in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

There is emerging evidence suggesting that azetidine-based compounds may offer neuroprotective benefits. They appear to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For instance, the pyrazole ring may engage in hydrogen bonding with target proteins, influencing their activity .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on pyrazole derivatives demonstrated a dose-dependent inhibition of bacterial growth against strains such as E. coli and S. aureus. The most potent compound exhibited an MIC (minimum inhibitory concentration) of 5 µg/mL .
  • Anticancer Activity : A compound structurally similar to this compound was tested against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
  • Neuroprotection : In a murine model of Alzheimer's disease, administration of a related azetidine compound resulted in improved cognitive function and reduced amyloid plaque formation compared to the control group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Reactant of Route 2
azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.